![molecular formula C11H17Br2N B1379319 (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide CAS No. 1461706-68-2](/img/structure/B1379319.png)
(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide
Descripción general
Descripción
“(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide” is a chemical compound with the CAS Number: 1461706-68-2 . It has a molecular weight of 323.07 . This compound is versatile and has promising prospects for scientific research.
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-N-(2-methylbenzyl)propan-1-amine hydrobromide . The InChI code is 1S/C11H16BrN.BrH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H .Aplicaciones Científicas De Investigación
CO2 Capture Applications
One notable application is in the field of CO2 capture, where task-specific ionic liquids, synthesized through reactions involving similar compounds, have shown potential. For instance, a study described the synthesis of a new room temperature ionic liquid that incorporates a cation with an appended amine group. This ionic liquid can react reversibly with CO2, efficiently sequestering the gas as a carbamate salt, which can be recycled for CO2 capture, demonstrating its efficiency and sustainability (Bates et al., 2002).
Chemical Synthesis and Catalysis
In chemical synthesis and catalysis, the compound and its derivatives have been employed as catalysts and intermediates for various reactions. For example, N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide was prepared and successfully grafted onto mesoporous silicas, demonstrating its utility in Knoevenagel condensation in aqueous media. This showcased higher efficiency and reusability compared to similar pure basic task-specific ionic liquids, highlighting the potential in catalysis and synthetic chemistry (Zhao et al., 2010).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, a synthetic scheme was developed for preparing a dye-labeled analog of polychlorinated biphenyls using a reaction involving 3-bromopropylamine hydrobromide. This fluorescently-labeled product was used in a continuous flow immunosensor assay for detecting polychlorinated biphenyl concentrations, demonstrating its application in environmental monitoring and analysis (Charles et al., 1995).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-N-[(2-methylphenyl)methyl]propan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.BrH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMDMGZKBXJRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
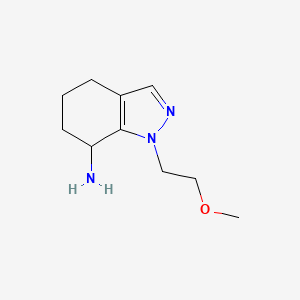
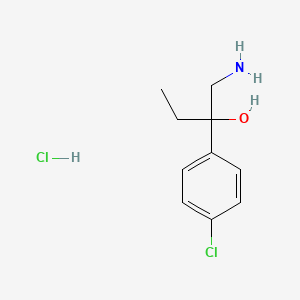
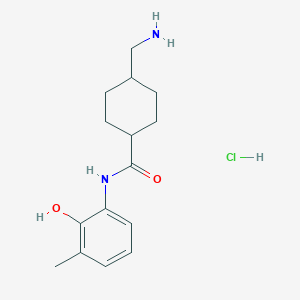
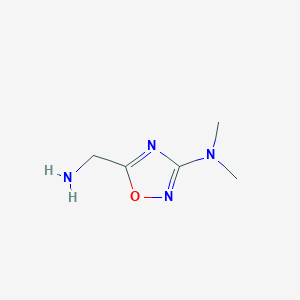
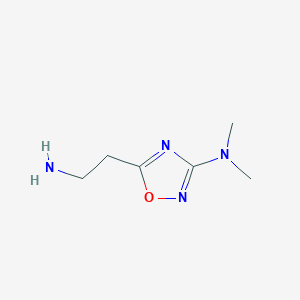

![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)
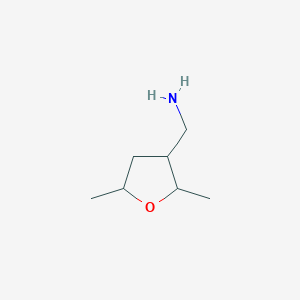
![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)